リザトリプタンベンゾエート
概要
説明
リザトリプタンは、主に片頭痛の治療に使用される薬剤ですリザトリプタンは、有 aura かどうかにかかわらず、急性片頭痛発作の治療に効果的であることが知られています 。 米国では1998年に初めて使用が承認されました .
科学的研究の応用
Rizatriptan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used for the treatment of acute migraine attacks. Research studies have focused on the bioequivalence of different formulations of rizatriptan, including orally disintegrating tablets and sublingual tablets . Additionally, rizatriptan-loaded oral fast-dissolving films have been developed to improve patient compliance and provide rapid relief from migraine symptoms .
作用機序
リザトリプタンは、セロトニン5-HT1Bおよび5-HT1D受容体の作動薬として作用することで効果を発揮します。この作用は、主に5-HT1B受容体を介して起こると考えられる頭蓋内頭蓋外血管の血管収縮をもたらします。 リザトリプタンは、三叉神経痛経路の痛覚伝達を阻害することによっても片頭痛関連症状を軽減します .
生化学分析
Biochemical Properties
Rizatriptan benzoate interacts with human cloned 5-HT1B/1D receptors . It binds with high affinity to these receptors . The nature of these interactions is that of a receptor agonist, where rizatriptan benzoate activates these receptors to exert its therapeutic effects .
Cellular Effects
Rizatriptan benzoate works in the brain to relieve the pain from migraine headaches . Many people find that their headaches go away completely after they take rizatriptan benzoate . It often relieves other symptoms that occur together with a migraine headache, such as nausea, vomiting, sensitivity to light, and sensitivity to sound .
Molecular Mechanism
Rizatriptan benzoate acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . Like the other triptans sumatriptan and zolmitriptan, rizatriptan benzoate induces vasoconstriction —possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Temporal Effects in Laboratory Settings
Rizatriptan benzoate is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans . Rizatriptan benzoate causes transient effects .
Metabolic Pathways
Rizatriptan benzoate is readily absorbed (approximately 90%) following oral administration . The mean oral absolute bioavailability of the rizatriptan benzoate tablet is about 45%, owing to extensive first-pass metabolism .
Subcellular Localization
The exact subcellular localization of rizatriptan benzoate is not specified in the available literature. As a 5-HT 1B and 5-HT1D receptor agonist, it is likely to interact with these receptors located in the cell membrane .
準備方法
合成ルートと反応条件: リザトリプタンの合成には、Leimgruber-Batcho反応を用いて、3-メチル-4-ニトロ安息香酸メチルエステルにインドール環を構築することが含まれます。 得られたインドール中間体は、さらにリザトリプタンに変換されます 。 リザトリプタンベンゾエートの口腔崩壊錠の調製には、微結晶セルロース、乳糖、クロスカルメロースナトリウム、ステアリン酸マグネシウム、エアロシルなどの賦形剤を用いて、直接圧縮技術が用いられます .
工業生産方法: リザトリプタンの工業生産は、通常、前述の合成ルートを用いた大規模合成が用いられます。このプロセスは、収率と純度が最適化されており、最終製品が医薬品基準を満たしていることを保証します。 口腔崩壊錠および舌下錠の生産も一般的であり、患者にとってさまざまな剤形が提供されています .
化学反応の分析
反応の種類: リザトリプタンは、酸化、還元、置換など、さまざまな種類の化学反応を起こします。 注目すべき反応の1つは、複雑なメカニズムによってさまざまな分解生成物を生成する、リザトリプタンベンゾエートのクロラミンT誘起酸化です .
一般的な試薬と条件: リザトリプタンを含む反応に使用される一般的な試薬には、酸化反応用のクロラミンTがあります。 反応条件には、通常、酸性媒体と制御された温度が含まれ、望ましい反応速度論が確保されます .
生成される主な生成物: リザトリプタンの酸化から生成される主な生成物には、UV-Vis、IR、NMRなどの分光法を用いて同定および確認できるさまざまな分解生成物が含まれます .
科学研究の応用
リザトリプタンは、化学、生物学、医学、産業の分野で特に、いくつかの科学研究の応用があります。医学では、急性片頭痛発作の治療に広く使用されています。 研究では、口腔崩壊錠や舌下錠など、さまざまな剤形の生体等価性が研究されています 。 さらに、患者のコンプライアンスを改善し、片頭痛の症状を迅速に緩和するために、リザトリプタンを負荷した経口速溶フィルムが開発されています .
類似化合物との比較
リザトリプタンは、スマトリプタン、エレトリプタン、フロバトリプタンなどの他のトリプタンとよく比較されます。 すべてのトリプタンは片頭痛の治療に効果的ですが、リザトリプタンは、作用発現が速く、より多くの割合の個人でより高い有効性があることで知られています 。 一方、スマトリプタンは、半減期が長いことで知られていますが、既存の心血管疾患のある人には適さない場合があります 。 エレトリプタンは、効果的ですが、副作用のプロファイルが異なる可能性のある別の選択肢です .
類似化合物のリスト:- スマトリプタン
- エレトリプタン
- フロバトリプタン
- ゾルミトリプタン
リザトリプタンは、作用発現が速く、有効性が高いという独自の組み合わせにより、急性片頭痛発作に苦しむ多くの患者にとって好ましい選択肢となっています。
特性
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRLSNUDGIQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023565 | |
Record name | Rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.38e-01 g/L | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144034-80-0, 145202-66-0 | |
Record name | Rizatriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rizatriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIZATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-180 °C, 178 - 180 °C | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rizatriptan Benzoate exert its therapeutic effect in migraine?
A1: Rizatriptan Benzoate is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D. [, , , , ] These receptors are found in the cranial blood vessels and the trigeminal nerve system, both implicated in migraine pathogenesis. By activating these receptors, Rizatriptan Benzoate constricts cranial blood vessels and inhibits the release of vasoactive neuropeptides, ultimately reducing inflammation and pain associated with migraine headaches. [, ]
Q2: Has Rizatriptan Benzoate's impact on the endogenous pain modulation system been investigated?
A2: Yes, studies using a nitroglycerin-induced migraine model in rats have shown that Rizatriptan Benzoate significantly reduces the expression of proenkephalin and substance P mRNAs in the midbrain. [] These neuropeptides are involved in pain transmission and modulation, suggesting that Rizatriptan Benzoate may influence the body's natural pain control mechanisms.
Q3: Are there in vitro or in vivo models used to study Rizatriptan Benzoate's efficacy?
A3: While specific cell-based assays are not detailed in the provided research, animal models, particularly the nitroglycerin-induced migraine model in rats, are commonly employed. [, ] These models help researchers understand how Rizatriptan Benzoate affects physiological processes related to migraine.
Q4: What about human studies? How is Rizatriptan Benzoate's efficacy evaluated in clinical settings?
A4: Clinical trials are conducted to evaluate Rizatriptan Benzoate's efficacy and safety in humans. [] While specifics of these trials aren't elaborated upon in the provided abstracts, researchers often assess factors like headache relief, pain intensity, and recurrence rates to gauge the drug's effectiveness.
Q5: What is the molecular formula and weight of Rizatriptan Benzoate?
A5: The molecular formula of Rizatriptan Benzoate is C20H21N5 · C7H6O2, and its molecular weight is 447.5 g/mol. This information is essential for various pharmaceutical calculations and analyses.
Q6: Which spectroscopic techniques are employed to characterize Rizatriptan Benzoate?
A6: Several spectroscopic methods are used to analyze Rizatriptan Benzoate. These include: * UV-Vis Spectroscopy: Used for quantitative analysis and studying the drug's degradation behavior under different stress conditions. [, , , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups and assess drug-excipient compatibility in formulations. [, , , , ] * Differential Scanning Calorimetry (DSC): Used to study the thermal behavior of the drug, including melting point, polymorphism, and interactions with excipients. [, , , , ] * Powder X-ray Diffraction (PXRD): Employed to examine the crystallinity of the drug substance and assess changes in crystallinity upon formulation. [, , ]
Q7: What are some challenges associated with formulating Rizatriptan Benzoate?
A7: Rizatriptan Benzoate presents some formulation challenges: * Bitter taste: This often necessitates taste-masking strategies, such as using polymers like Eudragit EPO in oral disintegrating tablets. [, ] * Low bioavailability: Its oral bioavailability is limited by first-pass metabolism, leading to the exploration of alternative delivery routes like sublingual, nasal, and transdermal. [, , , , , , , , ] * Poor flow and compression properties: This can hinder the production of tablets, requiring the use of co-processed excipients like lactose and maize starch to improve flowability and compressibility. []
Q8: How is the stability of Rizatriptan Benzoate assessed?
A8: Stability studies are conducted under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation, as per ICH guidelines. [, , , , ] These studies help determine the drug's shelf life and identify potential degradation products.
Q9: What strategies are employed to enhance the stability and bioavailability of Rizatriptan Benzoate formulations?
A9: Several strategies are used, including: * Superdisintegrants: Incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate in tablets to enhance disintegration and dissolution, thereby improving bioavailability. [, , , , , ] * Solid dispersions: Preparing solid dispersions with polymers like β-cyclodextrin to improve drug solubility and dissolution, ultimately enhancing bioavailability. [, ] * Microspheres: Developing microspheres using natural polymers like chitosan to provide controlled drug release and potentially improve bioavailability. [, , ] * Nanostructured lipid carriers: Utilizing nanotechnology to encapsulate Rizatriptan Benzoate in lipid carriers for improved nasal administration, aiming to overcome limited permeability and enhance bioavailability. [, ] * Oral disintegrating strips/films: Developing fast-dissolving oral films or strips for rapid drug dissolution and absorption in the oral cavity, bypassing first-pass metabolism and potentially enhancing bioavailability. [, ]
Q10: What analytical methods are commonly used to quantify Rizatriptan Benzoate in pharmaceutical formulations?
A10: Several analytical methods are employed, including: * High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity, selectivity, and accuracy in quantifying Rizatriptan Benzoate and its impurities. [, , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis compared to traditional HPLC, making it suitable for identifying and quantifying genotoxic impurities. [, ] * Spectrophotometry: Offers a simpler and cost-effective alternative for routine analysis of Rizatriptan Benzoate in bulk drug and tablet formulations. [, , , , ]
Q11: How are analytical methods validated for the analysis of Rizatriptan Benzoate?
A11: Analytical methods are validated according to ICH guidelines to ensure their accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and ruggedness. [, , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。